Avni Uygar Seyhan,
Erdal Yılmaz
PMID: 34320708
DOI:
10.29271/jcpsp.2021.08.921
Abstract
To compare non-steroidal anti-inflammatory drugs (NSAIDs) with spinal nerve blockade of related dermatomes using lidocaine for pain palliation of patients admitted to the Emergency Department (ED) with an episode of renal colic.
Randomised controlled-trial.
Department of Emergency Medicine, Kartal Dr. Lütfi Kırdar City Hospital, İstanbul, Turkey from May to July 2019.
The study included patients admitted to the ED with renal colic randomised into two groups: first group received 2% lidocaine for nerve blockage and the second group received intravenous injection of 50 mg dexketoprofen. All patients were asked to rate the intensity of their pain and on a 0 to 10 point visual analogue scale before and at 5, 15, 30, 45, and 60 minutes after intervention.
A total of 126 patients, 56 women and 70 men, were inducted. There were statistically significant differences in the median VAS scores for pain from the 5th minute to the 60th minute in favour of lidocaine.
Spinal nerve blocks with 2% lidocaine resulted in greater short-term pain relief than intravenous dexketoprofen in ED patients with renal colic. Key Words: Renal colic, NSAID, lidocaine, Nerve blockade.
Devang B Patel,
Rutesh H Dave
PMID: 34298104
DOI:
10.1016/j.ijpharm.2021.120913
Abstract
Tablet sticking occurrence is a persistent, costly, and time-consuming problem that needs to be resolved. Predicting the sticking tendency of a new formulation has been very difficult during the development batches because of short runs and limited data. A model formulation comprising ketoprofen and microcrystalline cellulose was used to predict the effect of magnesium stearate and sodium stearyl fumarate on the occurrence of tablet sticking relative to different punch metals. Lubricant amounts were varied from 0.0% to 2.0 %w/w. Five different metal coupons were used to represent punch metals. The sticking index (SI) of each formulation relative to each metal coupon was determined by measuring angle of internal friction and angle of wall friction by performing shear cell test and wall friction test, respectively. The SI was used to predict each formulation's sticking tendency rank order relative to metal coupon. Both lubricants show a decrease in the powder blend's sticking propensity with increased lubricant concentration. The predicted sticking propensity rank order was then validated by the compression study. The result suggests that the SI can be used to predict tablet sticking, such as by changing the composition of the formulation or changing the punch metal during tablet compression.
Rachael D McKinney,
Jacob R Dunbar
PMID: 34125715
DOI:
Abstract
In vitro release tests are used to evaluate drug release of semisolid dosage forms for topical applications. We evaluated the capability of an in vitro release tests method to determine differences in drug release from three strengths of ketoprofen and from two different base formulations; a Pluronic lecithin organogel versus Lipoderm cream. Tests were conducted using two different apparatuses; the Phoenix DB-6 Dry Heat Diffusion Tester and immersion cells adapted to a USP 2 dissolution tester to compare their relative performance and test results. Our results demonstrate the ability of the method to discern differences in ketoprofen release rates proportional to drug concentration, differences in ketoprofen release rates between formulations with release from Pluronic lecithin organogel greater than that from Lipoderm at all concentrations, and comparability of results between apparatuses.
Katarzyna Betlejewska-Kielak,
Elżbieta Bednarek,
Armand Budzianowski,
Katarzyna Michalska,
Jan K Maurin
PMID: 34279429
DOI:
10.3390/molecules26134089
Abstract
Racemic ketoprofen (KP) and β-cyclodextrin (β-CD) powder samples from co-precipitation (
), evaporation (
), and heating-under-reflux (
) were analysed using X-ray techniques and nuclear magnetic resonance (NMR) spectroscopy. On the basis of NMR studies carried out in an aqueous solution, it was found that in the samples obtained by methods
and
there were large excesses of β-CD in relation to KP, 10 and 75 times, respectively, while the sample obtained by method
contained equimolar amounts of β-CD and KP. NMR results indicated that KP/β-CD inclusion complexes were formed and the estimated binding constants were approximately 2400 M
, showing that KP is quite strongly associated with β-CD. On the other hand, the X-ray single-crystal technique in the solid state revealed that the (
)-KP/β-CD inclusion complex with a stoichiometry of 2:2 was obtained as a result of heating-under-reflux, for which the crystal and molecular structure were examined. Among the methods used for the preparation of the KP/β-CD complex, only method
is suitable.
Darya A Kuznetsova,
Leysan A Vasileva,
Gulnara A Gaynanova,
Elmira A Vasilieva,
Oksana A Lenina,
Irek R Nizameev,
Marsil K Kadirov,
Konstantin A Petrov,
Lucia Ya Zakharova,
Oleg G Sinyashin
PMID: 34144135
DOI:
10.1016/j.ijpharm.2021.120803
Abstract
New liposomes modified with pyrrolidinium surfactants containing a hydroxyethyl fragment (C
PB, n = 12, 14, 16) were prepared for transdermal delivery of non-steroidal anti-inflammatory drugs. In order to obtain the optimal composition, the surfactant/lipid molar ratio (0.02/1; 0.029/1; 0.04/1) and the amphiphile hydrocarbon tail length were varied. Rhodamine B was loaded in all formulations, while meloxicam and ketoprofen in selected ones. For liposomes studied the hydrodynamic diameter was in the range of 80-130 nm, the zeta potential ranged from +35 to +50 mV, EE was 75-99%. Liposome modification leads to a prolonged release of the rhodamine B (up to 10-12 h) and faster release of non-steroidal drugs (up to 7-8 h) in vitro. The ability to cross the skin barrier using Franz cells was investigated for liposomal meloxicam and ketoprofen. The total amount of meloxicam and ketoprofen passed through the Strat-M® membranes during 51 h was 51-114 μg/cm
and 87-105 μg/cm
respectively. The evaluation of transdermal diffusion ex vivo showed that total amount of liposomal ketoprofen passed through the skin during 51 h was 140-162 μg/cm
. Liposomes modified with C
PB were found as the most effective inflammation reducing formulation in the carrageenan edema model of rat paw.
Aleksandra A Ageeva,
Ilya M Magin,
Alexander B Doktorov,
Victor F Plyusnin,
Polina S Kuznetsova,
Alexander A Stepanov,
Alexander A Alekseev,
Nikolay E Polyakov,
Tatyana V Leshina
PMID: 34201293
DOI:
10.3390/ijms22126198
Abstract
The study of the L- and D-amino acid properties in proteins and peptides has attracted considerable attention in recent years, as the replacement of even one L-amino acid by its D-analogue due to aging of the body is resulted in a number of pathological conditions, including Alzheimer's and Parkinson's diseases. A recent trend is using short model systems to study the peculiarities of proteins with D-amino acids. In this report, the comparison of the excited states quenching of L- and D-tryptophan (Trp) in a model donor-acceptor dyad with (
)- and (
)-ketoprofen (KP-Trp) was carried out by photochemically induced dynamic nuclear polarization (CIDNP) and fluorescence spectroscopy. Quenching of the Trp excited states, which occurs via two mechanisms: prevailing resonance energy transfer (RET) and electron transfer (ET), indeed demonstrates some peculiarities for all three studied configurations of the dyad: (
)-, (
)-, and (
)-. Thus, the ET efficiency is identical for (
)- and (
)-enantiomers, while RET differs by 1.6 times. For (
)-, the CIDNP coefficient is almost an order of magnitude greater than for (
)- and (
)-. To understand the source of this difference, hyperpolarization of (
)-and (
)- has been calculated using theory involving the electron dipole-dipole interaction in the secular equation.
Shan Chen,
Shu Zhou,
Jinli Fu,
Sisi Tang,
Xiaodan Wu,
Pengfei Zhao,
Zhaohui Zhang
PMID: 34080589
DOI:
10.1039/d1ay00555c
Abstract
A novel near infrared fluorescence imprinted sensor based on polyethyleneimine passivated copper-doped CdS quantum dots and zinc oxide nanorods for rapid recognition of ketoprofen was successfully prepared by sol-gel imprinting technology. The results showed that the copper-doped CdS quantum dots passivated with polyethyleneimine could improve the fluorescence lifetime and stability. Zinc oxide nanorods as carriers could improve the fluorescence response speed and sensitivity of the imprinted sensor toward ketoprofen. And the fluorescence imprinted sensor could rapidly recognize ketoprofen in just 1.0 minute. Under optimum conditions, the fluorescence intensity of the fluorescence imprinted sensor was quenched linearly by ketoprofen in the concentration range of 0.05-35.5 μM with a detection limit of 1.36 nM. The fluorescence response mechanism of the fluorescence imprinted sensor toward ketoprofen was discussed in detail, and the fluorescence quenching of the fluorescence imprinted sensor by ketoprofen was attributed to the electron transfer. The fluorescence imprinted sensor was applied to recognize ketoprofen in tap water, lake water, waste water and human urine samples rapidly with the recoveries of 97.3-103.7%. The near infrared fluorescence imprinted sensor provided a new reliable method for rapid and sensitive recognition of drugs in complex samples selectively.
Uzeyir Cimen,
Atakan Yilmaz,
Yesim Kinaci Cimen,
Murat Seyit,
Mert Ozen,
Bulent Erdur,
Ibrahim Turkcuer,
Gizem Oncel
PMID: 34118123
DOI:
10.1111/ijcp.14511
Abstract
Sore throat is one of the most prevalent causes of emergency visits. The chief purpose of this clinical report is to investigate the effectiveness of intravenous (IV) dexketoprofen and paracetamol drugs relative to each other in relieving the pain induced by sore throat in emergency visits.
This prospective, randomised, double-blind, controlled study was conducted at a tertiary-level emergency unit. The eligible population (n = 200) with confirmed pharyngitis diagnosis on the Tonsillo Pharyngitis Assessment and moderate to severe sore throat was randomly divided into two cohorts to be administered with 50 mg of dexketoprofen (n = 98) or 1000-mg paracetamol (n = 102). The study drugs dissolved in 150-mL saline were administered by rapid IV infusion. All the recruited patients were re-assessed by Sore Throat Pain Intensity Scale (STPIS), Difficulty Swallowing Scale (DSS) and Swollen Throat Scale (SwoTS) at 15, 30, 45, 60, 90 and 120 minutes. In addition, presence of sore throat was re-evaluated by Sore Throat Relief Scale (STRS) at these time points.
A total of 200 patients completed the study. The median age in dexketoprofen and paracetamol cohort was 25 (18-57) and 29 (17-76), respectively. Dexketoprofen and paracetamol provided relief in sore throat pain, with Total Pain Relief scores (TOTPAR
) being 5.68 ± 2.06 mm in the former case and 6.03 ± 1.76 mm in the latter (P > .05). The IV administration of paracetamol and dexketoprofen decreased STPIS, DSS and SwoTS scores over time, while increasing STRS scores. The average value of STRS was measured as 4.41 ± 1.18 in the paracetamol cohort and 4.15 ± 1.23 in the dexketoprofen cohort during 0-120 minutes (P = .545).
In emergency department, IV dexketoprofen and paracetamol reduced sore throat pain equally, providing similar analgesic efficacy.
Metin Gur,
Muhammet Bahaettin Ulu,
Suleyman Tumer Caliskan,
Kemal Ozturk,
Ekrem Akdeniz
PMID: 34320713
DOI:
10.29271/jcpsp.2021.08.947
Abstract
To assess the effectiveness of the use of dexketoprofen, tamsulosin, silodosin, and tadalafil in medical expulsive therapy for distal ureteral stones in male patients.
Cohort study.
Department of Urology, Gazi Hospital, Samsun, Turkey, from March 2020 to March 2021.
Adult males satisfying the inclusion criteria were randomly assigned into dexketoprofen (Group 1), tamsulosin (Group 2), silodosin (Group 3), or tadalafil (Group 4) treatment arms. The primary endpoint consisted of the stone expulsion rate at the end of four weeks, while the secondary endpoints were the expulsion rate after two weeks and the occurrence of adverse events. Clinical findings were then compared among the study groups.
Altogether 193 patients, 50 (25.9%) in group 1, 48 (24.9%) in group 2, 49 (25.4%) in group 3, and 46 (23.8%) in group 4, were enrolled in the study. No significant difference was determined in terms of age, body mass index, stone characteristics, expulsion time, pain episodes, or total analgesic consumption among the four groups. Expulsion rates in the fourth week were 48%, 79.2%, 81.6%, and 78.3% in groups 1, 2, 3, and 4, respectively. Stone expulsion rates were significantly greater in groups 2, 3, and 4 compared to group 1 (p <0.001), but no significant differences were determined between groups 2, 3, and 4. No severe adverse effects occurred throughout the study period.
Tamsulosin, silodosin and tadalafil exhibited higher expulsion rates for distal ureteral stones in male patients, although none was significantly superior to the others. All three are safe, efficacious, and well-tolerated, with only very minor side-effects. Key Words: Dexketoprofen, Distal ureteral stones, Medical expulsive therapy, Silodosin, Tadalafil, Tamsulosin.
Ilker Akbas,
Meryem Betos Kocak,
Abdullah Osman Kocak,
Sultan Tuna Akgol Gur,
Sinem Dogruyol,
Mehmet Demir,
Zeynep Cakir
PMID: 34085549
DOI:
10.5144/0256-4947.2021.127
Abstract
Migraine is a prevalent disabling primary headache disorder that is classified into two major types: migraine without aura and migraine with aura. New therapeutic methods to reduce migraine headaches in the emergency department (ED) include intradermal mesotherapy.
Compare the efficacy of intradermal mesotherapy versus a systemic therapy in pain control in patients with headache related to migraine without aura.
Prospective parallel-group randomized controlled trial.
University hospital in Turkey.
Patients 18 years of age and older who were admitted to the ED over a 15-month period with headache related to migraine without aura were eligible for inclusion if they had a VAS score of 4 or above. Patients were randomly allocated to one session of mesotherapy or intravenous dexketoprofen. Changes in pain intensity were measured by the score on a visual analog scale (VAS) at 30, 60, and 120 minutes and 24 hours after treatment. Efficacy was also assessed by the need for use of an analgesic drug within 24 hours, by readmission with the same complaint to the ED within 72 hours, and by adverse effect rates.
Pain intensity on the VAS scale.
148 patients (154 enrolled and treated; 1 patient in the mesotherapy and 5 patients in the systemic therapy group lost to follow up).
Pain intensity on the VAS scale decreased from a median score of 8 to 4 in the mesotherapy group and from 8 to 5 in the systemic therapy group. These differences were statistically significant from baseline for all time intervals (
=.001 to 30 minutes,
=.004 to 60 minutes,
=.005 to 120 minutes, and
=.002 to 24 hours). The need to use analgesics and the rate of readmission to the ED were higher in the systemic therapy group (
=.013 and
=.030, respectively). Adverse effect rates were minimal and similar in the study groups during the one-week follow-up period.
Mesotherapy is more efficacious than intravenous dexketoprofen in the management of acute attack of migraine without aura in the ED.
Unblinded. Valid for assessing short-term pain relief, but not sufficient to predict long-term efficacy. Not generalizable because single center and small sample size.
None.
ClinicalTrials.gov (
).